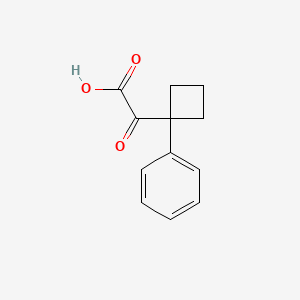

2-Oxo-2-(1-phenylcyclobutyl)acetic acid

Description

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-oxo-2-(1-phenylcyclobutyl)acetic acid |

InChI |

InChI=1S/C12H12O3/c13-10(11(14)15)12(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) |

InChI Key |

RBLKZIGPIHJNOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically involves the modification of a 1-phenylcyclobutyl precursor to introduce an oxoacetic acid group at the 2-position. The key steps include:

- Formation of a cyclobutyl intermediate bearing the phenyl substituent.

- Introduction of the oxoacetic acid moiety via acylation or condensation reactions.

- Hydrolysis and purification steps to isolate the acid product.

Method Based on Acyl Chloride Intermediate and Hydrolysis

One robust method involves the use of oxalyl chloride to convert amine or aniline derivatives into acyl chloride intermediates, followed by hydrolysis to yield the oxoacetic acid derivative:

- Step 1: React the corresponding amine (e.g., 1-phenylcyclobutylamine) with oxalyl chloride in dichloromethane at 0 °C, in the presence of triethylamine as a base.

- Step 2: Warm the reaction mixture to room temperature and stir for 4-6 hours to form the acyl chloride intermediate.

- Step 3: Quench the reaction with aqueous hydrochloric acid and extract the organic layer.

- Step 4: Subject the residue to hydrolysis by dissolving in THF/water and adding lithium hydroxide, stirring for 6-8 hours at room temperature.

- Step 5: Acidify the aqueous phase and extract the product with ethyl acetate.

- Step 6: Dry, concentrate, and recrystallize the product to obtain pure this compound as a crystalline solid.

This method yields a light yellow crystal with melting point approximately 142-143 °C and characteristic IR and NMR spectra confirming the structure.

Esterification and Tosylation Routes Leading to the Acid

Another approach involves initial esterification of the acetic acid derivative followed by functional group transformations:

- Esterification: The acetic acid derivative is dissolved in ethanol, and sulfuric acid is added to catalyze the formation of ethyl esters.

- Tosylation: The cyclobutane alcohol intermediate is treated with 4-toluenesulfonyl chloride and triethylamine in dichloromethane at 0 °C, then heated to 40 °C for 24 hours to form tosylate intermediates.

- Subsequent Transformations: These intermediates can be converted into bicyclobutane derivatives or further functionalized to introduce the oxoacetic acid group.

The crude products are purified by column chromatography and further processed to yield the target acid.

Multi-Step Synthesis Involving Cyclobutane Carbonyl Chloride

A related synthetic sequence involves:

- Preparation of 3-oxocyclobutane-1-carbonyl chloride by reacting 3-oxocyclobutane-1-carboxylic acid with oxalyl chloride in dichloromethane at 0 °C.

- Subsequent reaction of this intermediate with nucleophiles or amines to form substituted cyclobutane derivatives.

- Hydrolysis and purification steps to isolate the oxoacetic acid derivative with the phenyl substituent on the cyclobutyl ring.

This method provides good yields and allows for structural diversification.

Analytical Data Supporting Preparation

These data confirm the presence of the oxoacetic acid group and the phenylcyclobutyl moiety, consistent with the target compound.

Research Findings and Optimization Notes

- The use of oxalyl chloride and triethylamine under low-temperature conditions is critical to control the formation of the acyl chloride intermediate without side reactions.

- Hydrolysis with lithium hydroxide in mixed THF/water solvent allows mild conditions preserving the cyclobutyl ring integrity.

- Purification by recrystallization from dichloromethane/hexanes yields high-purity crystalline acid suitable for further applications.

- Alternative methods involving tosylation and esterification provide routes to intermediates that can be diversified for analog synthesis.

- Moderate to good yields (typically 55-70%) are reported, with reaction monitoring by TLC and NMR to ensure completeness.

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Acyl Chloride Intermediate | Oxalyl chloride, triethylamine, 0 °C to RT, LiOH hydrolysis | Crystalline acid | 60-70 | Mild hydrolysis preserves ring |

| Esterification + Tosylation | Ethanol, H2SO4; tosyl chloride, triethylamine, DCM | Esters, tosylates | 55-65 | Requires column chromatography |

| Cyclobutane Carbonyl Chloride | Oxalyl chloride, DCM, 0 °C; nucleophile addition | Acid derivatives | 60-70 | Enables structural diversification |

Chemical Reactions Analysis

2-Oxo-2-(1-phenylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the oxo group to a hydroxyl group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Cancer Activity

Recent studies have indicated that derivatives of 2-oxo-2-(1-phenylcyclobutyl)acetic acid exhibit significant anti-cancer properties. For instance, the compound's analogs have shown promising results against various cancer cell lines, particularly colorectal carcinoma. The mechanisms of action involve inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Pharmacological Properties

The pharmacological profile of this compound suggests that it may act as a potent inhibitor of tumor growth. In vitro studies demonstrated that treatment with specific derivatives resulted in decreased cell viability in human colon cancer cell lines (HCT116 and LoVo), indicating its potential as a therapeutic agent .

Neuropharmacological Applications

Emerging Psychoactive Substances

The structural similarity of this compound to known psychoactive substances has led to investigations into its neuropharmacological effects. For example, substances like 2-oxo-PCE, an analog within the same chemical family, have been associated with acute poisoning cases, revealing both therapeutic potential and risks associated with misuse . This duality highlights the importance of ongoing research into the safety and efficacy of similar compounds.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound can serve as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in reactions that yield other valuable chemicals, including pharmaceuticals and agrochemicals. The ability to modify its structure can lead to the development of novel compounds with enhanced properties .

Cosmetic Formulations

Skin Care Products

The compound's derivatives are being explored for use in cosmetic formulations due to their potential skin-beneficial properties. Research indicates that certain formulations can enhance skin hydration and stability while providing anti-aging benefits through their bioactive components . The incorporation of such compounds into cosmetic products aligns with the growing consumer demand for effective and safe personal care items.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Oxo-2-(1-phenylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Key Observations :

- Acidity : Electron-withdrawing groups (e.g., phenyl in benzoylformic acid) enhance α-keto acid acidity. The cyclobutyl group may moderate this effect due to its electron-donating nature .

- Thermal Stability: 2-Oxo-2-(phenylamino)acetic acid derivatives exhibit lower stability under photoredox conditions, likely due to radical-mediated decarbonylation .

Stability and Industrial Relevance

- Photoredox Reactions: N,N-Diaryl oxamic acids undergo efficient aminocarbonylation, but 2-oxo-2-(phenylamino)acetic acid is unsuitable due to radical instability .

- Pharmaceutical Impurities: Complex derivatives like [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic acid are identified as impurities in drug synthesis, emphasizing the need for rigorous stability profiling .

Biological Activity

2-Oxo-2-(1-phenylcyclobutyl)acetic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structure that includes a cyclobutyl ring attached to a phenyl group and an acetic acid moiety. This compound is known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of this compound is CHO, with a molecular weight of approximately 218.25 g/mol. The compound features a carbonyl group (C=O), which plays a vital role in its chemical reactivity, allowing it to undergo nucleophilic substitutions and condensation reactions, making it useful in organic synthesis and pharmaceutical development.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anti-cancer and antimicrobial properties.

Anti-Cancer Activity

Research has indicated that derivatives of this compound exhibit potent anti-cancer effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as HCT116 (colorectal cancer) and LoVo cells. The mechanism involves the activation of caspases, leading to cell shrinkage and the formation of apoptotic bodies .

Table 1: Summary of Anti-Cancer Studies

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| CQAH | HCT116 | 10 μM | Induces apoptosis (20% to 85%) | |

| CQAH | LoVo | 10 μM | Induces apoptosis (20% to 85%) |

The apoptotic effect was confirmed through various assays, including Annexin V-propidium iodide staining, which demonstrated a significant increase in apoptotic cells upon treatment with the compound .

Antimicrobial Activity

In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 4a | Staphylococcus aureus | 250 | High |

| 4d | Escherichia coli | 250 | Moderate |

| 4e | Pseudomonas aeruginosa | 500 | High |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the modulation of signaling pathways associated with apoptosis and inflammation. For example, inhibitors of caspases have been used to elucidate the role of these enzymes in drug-induced apoptosis, highlighting the importance of the MAPK pathway in mediating these effects .

Case Studies

Several case studies have documented the efficacy of related compounds derived from or structurally similar to this compound:

- Case Study on CQAH : A derivative was tested for its ability to induce apoptosis in colorectal cancer cells. The study found that treatment with CQAH led to significant morphological changes consistent with apoptosis, including chromatin condensation and increased apoptotic nuclei .

- Antibacterial Efficacy : A series of derivatives were synthesized and tested against common pathogenic bacteria. The results showed that specific compounds had potent antibacterial effects, outperforming standard antibiotics in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.